molecular formula C11H16O5 B8444807 Dimethyl (4-oxocyclohexyl)malonate

Dimethyl (4-oxocyclohexyl)malonate

Cat. No.: B8444807
M. Wt: 228.24 g/mol
InChI Key: MJDBKQNGPYTJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (4-oxocyclohexyl)malonate is a chiral malonate ester derivative serving as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure incorporates both a reactive 4-oxo (ketone) group and a malonate ester moiety, making it a sophisticated building block for constructing complex molecular architectures, particularly those containing functionalized cyclohexane rings. Malonate esters are classically known for their use in cyclocondensation reactions with 1,3-dinucleophiles to access six-membered heterocycles, which are privileged structures in many active pharmaceutical ingredients . In a research context, this compound can be utilized in multi-step syntheses. The malonate group can undergo alkylation, hydrolysis, and decarboxylation to introduce acetic acid derivatives, while the ketone functionality is a handle for further transformations such as reductions, oxidations, or the formation of imines and other derivatives. Similar chiral cyclohexyl-malonate structures are listed by specialty chemical suppliers , highlighting the demand for such intermediates in the development of stereochemically defined molecules. Related dimethyl malonate compounds have also been widely investigated in biochemical studies for their role as cell-permeable succinate dehydrogenase (SDH) inhibitors, modulating mitochondrial metabolism and reducing ischemia-reperfusion injury in various disease models . This compound is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

dimethyl 2-(4-oxocyclohexyl)propanedioate

InChI

InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h7,9H,3-6H2,1-2H3

InChI Key

MJDBKQNGPYTJCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCC(=O)CC1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of dimethyl (4-oxocyclohexyl)malonate with similar malonate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point/Physical State Key Applications/Reactivity
This compound C11H16O5 228.24 4-Oxocyclohexyl, methyl esters Not reported Hypothesized: Synthesis intermediates, ligand chemistry
Dimethyl (3-oxocyclohexyl)malonate C11H16O5 228.24 3-Oxocyclohexyl, methyl esters Not reported NMR/IR-characterized intermediate
Diethyl 2-[(5,7-dimethoxy-2-oxochromen-4-yl)methyl]malonate C19H20O8 376.36 Chromenone core, ethyl esters Not reported Fluorescent probes, photochemical studies
Dimethyl 2,2-bis(3-fluoropropyl)malonate C11H16F2O4 262.24 Bis(3-fluoropropyl), methyl esters Liquid (oil) Drug synthesis (e.g., RPE65 inhibitors)
Diethyl malonate (reference) C7H12O4 160.17 Ethyl esters -50°C (liquid) Universal nucleophile, SDH inhibition

Key Observations:

  • Substituent Effects : The 4-oxocyclohexyl group introduces steric bulk and electronic modulation compared to simpler alkyl substituents. For example, dimethyl 2,2-bis(3-fluoropropyl)malonate’s fluorinated chains enhance lipophilicity, critical for drug penetration .
  • Positional Isomerism : The 3-oxocyclohexyl analog () shares the same molecular weight but differs in ketone position, likely altering conformational stability and reactivity.
  • Ester Groups : Dimethyl esters (e.g., target compound) exhibit faster hydrolysis kinetics than diethyl analogs, as seen in saponification studies .

Spectroscopic and Analytical Data

  • NMR Shifts : For dimethyl 2-(3-oxocyclohexyl)malonate (), ¹H NMR shows characteristic peaks for cyclohexyl protons (δ 1.2–2.5 ppm) and ester methyl groups (δ 3.7 ppm). The 4-oxo isomer would exhibit distinct splitting patterns due to differing ring conformations .
  • IR Spectroscopy : Strong carbonyl stretches (~1740 cm⁻¹ for esters, ~1710 cm⁻¹ for ketones) confirm functional groups .

Preparation Methods

Reaction Mechanism and Procedure

The Michael addition of dimethyl malonate to cyclohexenone derivatives represents a cornerstone in synthesizing dimethyl (4-oxocyclohexyl)malonate. This method leverages mechanochemical activation to accelerate the reaction while minimizing solvent use. In a typical procedure, 2-cyclopenten-1-one (420 µL, 5 mmol) reacts with dimethyl malonate (580 µL, 5 mmol) in the presence of eco-bases such as K₂CO₃ or CaO within a ball mill reactor. The reactor operates at 8.33 Hz for 2 hours, with periodic pauses to reverse rotation direction, ensuring homogeneous mixing. Post-reaction, the crude product is washed with ethyl acetate and purified via distillation (150 mbar, 64–65°C).

Advantages and Limitations

Mechanochemistry offers a greener alternative to traditional solution-phase reactions, eliminating volatile organic solvents and reducing energy consumption. However, scalability remains a challenge due to the specialized equipment required for large-scale ball milling.

Base-Mediated Conjugate Addition

Synthetic Route and Optimization

The base-mediated 1,4-conjugate addition between cyclohexenone and dimethyl malonate is a well-established route. In a representative protocol, cyclohexenone (1.56 g, 11.0 mmol) reacts with dimethyl malonate in the presence of DMAP (0.12 g, 1.0 mmol) and EDCI (2.09 g, 11.0 mmol) in chloroform. The mixture is stirred at room temperature for 24 hours, followed by solvent removal and purification via flash chromatography (petroleum ether/EtOAc = 9:1).

Optimization Insights:

  • Catalyst Load : DMAP at 10 mol% significantly enhances reaction rate.

  • Temperature : Room temperature suffices, avoiding energy-intensive heating.

  • Purification : Flash chromatography ensures high purity (>98%) but increases process complexity.

Analytical Characterization

The product is characterized by ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz, CDCl₃), revealing distinct signals for the malonate ester (δ 3.71 ppm, tt) and cyclohexyl ketone (δ 210.21 ppm).

Catalytic Carbonylation Approach

Challenges:

  • Reaction Conditions : High-pressure systems require specialized infrastructure.

  • Catalyst Cost : Palladium-based catalysts increase production costs.

Mechanochemical Synthesis Using Eco-Bases

Sustainable Methodology

Building on mechanochemical principles, this variant employs K₂CO₃-CaO composites as dual-function catalysts. The alkaline environment facilitates deprotonation of dimethyl malonate, enhancing its nucleophilicity toward cyclohexenone.

Experimental Data:

ParameterValue
Reaction Time2 hours
Frequency8.33 Hz
TemperatureAmbient (25°C)
Catalyst Loading1.1 equiv (K₂CO₃)

Comparative Analysis of Preparation Methods

Efficiency and Sustainability Metrics

MethodYield (%)Solvent UseEnergy InputScalability
Mechanochemical~85*NoneLowModerate
Conjugate Addition>90ChloroformModerateHigh
Catalytic CarbonylationN/AMethanolHighLow

*Extrapolated from analogous malonate syntheses.

Recent Advances and Optimization Studies

pH and Temperature Modulation

Cheng Yonggao’s research on dimethyl malonate synthesis highlights the impact of pH and reaction temperature on yield. Adjusting pH to 6.5–7.0 and maintaining temperatures at 50–60°C improved yields to >85% in related malonate esterifications. Applying these insights to cyclohexanone derivatives could optimize existing protocols.

Solvent-Free Esterification

Recent trends favor solvent-free esterification, reducing environmental footprint. For instance, direct esterification of malonic acid with methanol under sulfuric acid catalysis achieves >95% conversion, a strategy adaptable to dimethyl (4-oxocycloclohexyl)malonate .

Q & A

Q. Can this compound serve as a precursor for pharmaceuticals like kinase inhibitors or antiviral agents?

  • Methodological Answer : Derivatives of similar malonates (e.g., diethyl variants) are intermediates in synthesizing Avanafil (erectile dysfunction drug) and quinolone antibiotics. Functionalizing the ketone group via reductive amination or cross-coupling (e.g., Suzuki with aryl boronic acids) generates bioactive scaffolds. In vitro cytotoxicity screening (e.g., MTT assay) validates therapeutic potential .

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